molecular formula C13H14N4OS B6519984 3-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide CAS No. 933218-96-3

3-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide

Cat. No. B6519984
CAS RN: 933218-96-3
M. Wt: 274.34 g/mol
InChI Key: ONCJSFSSELVSLU-UHFFFAOYSA-N
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Description

“3-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide” is a derivative of triazolothiadiazine . Triazolothiadiazines are heterocyclic compounds that have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They are considered important in drug design, discovery, and development .

Scientific Research Applications

Anticancer Applications

The compound has potential applications in the field of cancer research. The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is part of the compound’s structure, has been associated with diverse pharmacological activities, including anticancer properties .

Antimicrobial Applications

The compound may also have antimicrobial properties. This is suggested by the broad range of pharmacological activities associated with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .

Analgesic and Anti-inflammatory Applications

The compound could potentially be used in the development of analgesic and anti-inflammatory drugs. This is based on the diverse pharmacological activities of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .

Antioxidant Applications

The compound may have antioxidant properties. This is suggested by the pharmacological activities associated with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .

Antiviral Applications

The compound could potentially be used in the development of antiviral drugs. This is based on the diverse pharmacological activities of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .

Enzyme Inhibitor Applications

The compound may act as an enzyme inhibitor. This is suggested by the pharmacological activities of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

Antitubercular Applications

The compound could potentially be used in the development of antitubercular agents. This is based on the diverse pharmacological activities of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .

Applications in Peptide Synthesis

The compound may have applications in peptide synthesis. For example, it has been used in the fine-tuning of the tRNA anticodon arm for multiple/consecutive incorporations of β-amino acids into nascent peptides .

properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-11(7-6-10-4-2-1-3-5-10)14-12-15-16-13-17(12)8-9-19-13/h1-5H,6-9H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCJSFSSELVSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-phenylpropanamide

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